

# Navigating the Identity of VCH-286: A Challenge in Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive comparative analysis of **VCH-286** against established protease inhibitors, as requested for an audience of researchers, scientists, and drug development professionals, cannot be completed at this time. Extensive research into scientific and clinical databases has not yielded any information on a compound designated as "**VCH-286**."

Initial investigations have, however, identified several similarly named compounds currently under investigation for various therapeutic applications. These include FHD-286, C286 (also known as KCL-286), and GSK2556286. Crucially, none of these molecules are classified as protease inhibitors, which fundamentally precludes a direct comparative analysis based on mechanism of action, efficacy, and resistance profiles as initially outlined.

## **Distinct Mechanisms of Action**

The identified compounds operate through signaling pathways entirely different from those of protease inhibitors. A summary of their mechanisms is as follows:

FHD-286: This compound is a potent, selective, and orally bioavailable allosteric dual inhibitor of the Brahma homologue (BRM) and Brahma-related gene 1 (BRG1) ATPase activity.[1][2] It is being investigated for the treatment of SWI/SNF dependent cancers, such as metastatic uveal melanoma and acute myeloid leukemia (AML).[1][2] Development for metastatic uveal melanoma monotherapy has been discontinued, though trials in combination with other agents for AML are planned.[1]



- C286/KCL-286: Identified as a first-in-class orally available retinoic acid receptor β (RARβ)
  agonist, this molecule is being developed for the treatment of spinal cord injuries.[3][4][5][6]
  Its mechanism involves the activation of transcriptional pathways that promote axonal
  regeneration.[5]
- GSK2556286: This is a novel antitubercular drug candidate that functions by inhibiting cholesterol catabolism in Mycobacterium tuberculosis.[7][8][9][10] It acts as an agonist of the membrane-bound adenylyl cyclase Rv1625c, leading to increased intracellular cAMP levels.
   [7][9]

The distinct biological targets and pathways of these molecules are illustrated below.





Click to download full resolution via product page

Caption: Mechanisms of action for FHD-286, C286/KCL-286, and GSK2556286.

## **Conclusion: Awaiting Clarification**

Given that "VCH-286" does not correspond to a known protease inhibitor, a direct comparative analysis as requested is not feasible. The identified compounds with similar names belong to different drug classes with distinct therapeutic targets and mechanisms of action.



To proceed with a meaningful comparative analysis, clarification on the precise identity of "VCH-286" is required. Should "VCH-286" be a different compound that is indeed a protease inhibitor, or if the interest lies in a comparative analysis of one of the aforementioned molecules against a relevant therapeutic class, this request can be revisited with the appropriate scientific context. Without this clarification, providing a scientifically sound and objective comparison guide is not possible.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. onclive.com [onclive.com]
- 2. Discovery of FHD-286, a First-in-Class, Orally Bioavailable, Allosteric Dual Inhibitor of the Brahma Homologue (BRM) and Brahma-Related Gene 1 (BRG1) ATPase Activity for the Treatment of SWItch/Sucrose Non-Fermentable (SWI/SNF) Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL-286, a novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL-286, a novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-286 | Working Group for New TB Drugs [newtbdrugs.org]



 To cite this document: BenchChem. [Navigating the Identity of VCH-286: A Challenge in Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608699#vch-286-comparative-analysis-with-protease-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com